molecular formula C20H20N4O2S B11996334 4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid

4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid

Cat. No.: B11996334
M. Wt: 380.5 g/mol
InChI Key: RDLNDXWMBKOPFF-CIAFOILYSA-N
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Description

4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid: is a chemical compound with the following structural formula:

C22H24N4O3S\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_3\text{S} C22​H24​N4​O3​S

It belongs to the class of benzoic acid derivatives and contains a triazole ring. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride, followed by a coupling reaction with an alkyne (but-1-en-3-yn-1-yl) group. The tert-butyl group serves as a protecting group for the indole nitrogen. The final step is the hydrolysis of the silyl ether to yield the desired product .

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

    Functional Group Manipulation: Its benzylic position allows for further derivatization.

Biology and Medicine::

    Drug Discovery: The compound’s unique structure makes it a potential lead compound for drug development.

    Biological Activity: It may exhibit biological effects due to its interactions with cellular targets.

Industry::

    Fine Chemicals: Used in the synthesis of specialty chemicals.

    Intermediates: Serves as an intermediate in the production of other compounds.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, similar benzoic acid derivatives and triazole-containing compounds exist. the specific combination of tert-butylphenyl, sulfanyl, and triazole moieties in this compound sets it apart.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

4-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C20H20N4O2S/c1-20(2,3)16-10-8-14(9-11-16)17-22-23-19(27)24(17)21-12-13-4-6-15(7-5-13)18(25)26/h4-12H,1-3H3,(H,23,27)(H,25,26)/b21-12+

InChI Key

RDLNDXWMBKOPFF-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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